3-Fluoro-4-formylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJKOIYVMNOZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611988 | |

| Record name | 3-Fluoro-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193290-80-1 | |

| Record name | 3-Fluoro-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-4-formylbenzoic acid chemical properties

An In-depth Technical Guide to 3-Fluoro-4-formylbenzoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 193290-80-1), a key bifunctional building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, synthesis, and applications of this versatile compound, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Strategic Importance

This compound is a substituted aromatic carboxylic acid featuring three distinct functional groups: a carboxylic acid, an aldehyde, and a fluorine atom attached to the benzene ring. This unique combination makes it a highly valuable intermediate for constructing complex molecular architectures. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The presence of both an aldehyde and a carboxylic acid group offers orthogonal chemical handles for sequential, selective reactions, enabling the synthesis of diverse compound libraries for drug discovery and materials science.

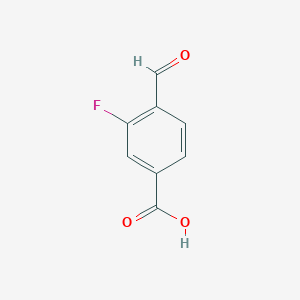

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. The key physical and chemical properties of this compound are summarized below.

Core Physical and Chemical Data

The following table consolidates critical data points for this compound, sourced from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 193290-80-1 | [3][4] |

| Molecular Formula | C₈H₅FO₃ | [3][4][5] |

| Molecular Weight | 168.12 g/mol | [3][4][5] |

| Appearance | Solid | [3][6] |

| Purity | ≥95% | [3][6] |

| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.426 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 4°C or -20°C, stored under nitrogen | [3][5][7] |

Spectroscopic Profile

While specific spectra are proprietary, the expected spectroscopic signatures for confirming the identity and purity of this compound are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically a singlet downfield, ~9.5-10.5 ppm), and the carboxylic acid proton (a broad singlet, often >11 ppm). The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

-

¹³C NMR: The carbon NMR would feature characteristic peaks for the carboxylic acid carbonyl (~165-170 ppm), the aldehyde carbonyl (~190-195 ppm), and multiple signals in the aromatic region (110-160 ppm). The carbon atoms bonded to or near the fluorine will exhibit C-F coupling, which is a key diagnostic feature.

-

¹⁹F NMR: This technique is highly sensitive for fluorinated compounds.[8] A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom on the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch for the aldehyde (~1680-1700 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.12 g/mol ).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

Caption: Key reaction pathways for this compound.

-

Carboxylic Acid Moiety: This group is a classic handle for forming stable amide bonds, a cornerstone of peptide and small molecule synthesis. It can be activated with coupling reagents (e.g., HATU, EDC) or converted to a more reactive acid chloride. Esterification is also a straightforward transformation.

-

Aldehyde Moiety: The aldehyde is a versatile electrophile. It readily undergoes reductive amination to form secondary amines, a crucial reaction in library synthesis. It is also susceptible to nucleophilic attack to form alcohols (via reduction) or cyanohydrins, and can participate in various condensation and C-C bond-forming reactions (e.g., Wittig, Horner-Wadsworth-Emmons).[9]

-

Fluorinated Aromatic Ring: The fluorine atom and the two deactivating groups (aldehyde and carboxylic acid) make the ring electron-deficient. This generally renders it resistant to electrophilic aromatic substitution but potentially susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions with potent nucleophiles, although this is less common.

Representative Synthesis Protocol

While multiple proprietary methods exist, a plausible and scalable synthesis can be designed from commercially available precursors. The following protocol describes a conceptual pathway involving the oxidation of a methyl group, a common and reliable transformation in organic synthesis.

Objective: To synthesize this compound from 3-Fluoro-4-methylbenzoic acid.

Causality: This route is chosen for its directness. The methyl group at the 4-position is activated for oxidation to an aldehyde due to its benzylic position. Controlling the oxidation to stop at the aldehyde stage, rather than proceeding to the carboxylic acid, is the key challenge. Reagents like chromium trioxide or manganese dioxide are often used, but milder, more selective methods are preferred in modern synthesis.

Caption: A multi-step workflow for the synthesis of this compound.

Step-by-Step Methodology (Conceptual)

-

Protection of the Carboxylic Acid:

-

Procedure: Dissolve 3-Fluoro-4-methylbenzoic acid in methanol with a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent benzylic bromination and oxidation steps.

-

-

Benzylic Bromination:

-

Procedure: Dissolve the resulting methyl ester in a non-polar solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a radical initiator such as AIBN. Heat the mixture under reflux with light initiation.

-

Rationale: This is a standard Wohl-Ziegler reaction to selectively brominate the benzylic methyl group, creating a reactive intermediate.

-

-

Oxidation to Aldehyde:

-

Procedure: The crude brominated intermediate is dissolved in dimethyl sulfoxide (DMSO). Sodium bicarbonate is added, and the mixture is heated.

-

Rationale: This is a Kornblum oxidation, a reliable method for converting a benzyl halide to an aldehyde without over-oxidation to the carboxylic acid.

-

-

Deprotection (Hydrolysis):

-

Procedure: The resulting aldehyde-ester is hydrolyzed using either acidic (e.g., aqueous HCl) or basic (e.g., LiOH in THF/water) conditions, followed by an acidic workup to protonate the carboxylate.

-

Rationale: This final step removes the methyl ester protecting group to yield the target molecule. The product is then purified by recrystallization or column chromatography.

-

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards that require appropriate precautions.

| GHS Classification | Hazard Statements | Precautionary Statements |

| Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3][11] Storing under an inert atmosphere (nitrogen) is recommended for long-term stability.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[12]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its unique trifunctional nature. The strategic placement of a fluorine atom, coupled with the orthogonal reactivity of its aldehyde and carboxylic acid groups, provides medicinal and materials chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for its effective and safe application in research and development.

References

- 3,5-Difluoro-4-formylbenzoic acid | C8H4F2O3 | CID 45073629. PubChem. [Link]

- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. Angewandte Chemie. [Link]

- Supporting Information for A general method for the synthesis of aldehydes.

- The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- MSDS of 4-Fluoro-2-formylbenzoic acid. Capot Chemical Co.,Ltd. [Link]

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. Milliken. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 193290-80-1 [sigmaaldrich.com]

- 4. This compound CAS#: 193290-80-1 [m.chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. usbio.net [usbio.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. capotchem.cn [capotchem.cn]

A Comprehensive Technical Guide to 3-Fluoro-4-formylbenzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 3-Fluoro-4-formylbenzoic acid (CAS No. 193290-80-1), a pivotal building block in contemporary medicinal chemistry. This document elucidates its chemical identity, physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted therapeutics such as PARP inhibitors. Detailed experimental protocols, spectroscopic data, and safety information are also presented to equip researchers and drug development professionals with the essential knowledge for its effective utilization.

Introduction: The Strategic Importance of Fluorinated Aromatics in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] this compound, a trifunctional aromatic compound, embodies the strategic utility of fluorination. Its unique constellation of a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring provides a versatile scaffold for the synthesis of complex molecular architectures.

The presence of the fluorine atom at the 3-position modulates the electronic properties of the aromatic ring, influencing the reactivity of the adjacent functional groups and providing a potential site for metabolic blocking. The aldehyde at the 4-position and the carboxylic acid at the 1-position offer orthogonal handles for a variety of chemical transformations, making this molecule a highly sought-after intermediate in the synthesis of bioactive compounds.

Chemical Identity:

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 193290-80-1[4][5] |

| Molecular Formula | C₈H₅FO₃[4] |

| Molecular Weight | 168.12 g/mol [6] |

| InChI Key | GJJKOIYVMNOZSD-UHFFFAOYSA-N[4] |

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid | [4] |

| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg | [4] |

| Storage Temperature | 4°C, stored under nitrogen | [4] |

Spectroscopic Characterization:

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the acidic proton of the carboxylic acid. The aldehyde proton will also be a key diagnostic signal.

-

δ ~13.5 (s, 1H): Carboxylic acid proton (-COOH), typically a broad singlet.

-

δ ~10.1 (s, 1H): Aldehyde proton (-CHO).

-

δ ~8.2-8.4 (m, 2H): Aromatic protons ortho and para to the fluorine atom, showing complex coupling.

-

δ ~7.8 (t, 1H): Aromatic proton meta to the fluorine atom.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆): The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the benzene ring, the carboxyl group, and the formyl group.

-

δ ~192: Aldehyde carbonyl carbon (C=O).

-

δ ~166: Carboxylic acid carbonyl carbon (C=O).

-

δ ~160 (d, J ≈ 250 Hz): Carbon bearing the fluorine atom (C-F).

-

δ ~125-140: Aromatic carbons.

Predicted Infrared (IR) Spectrum: The IR spectrum will be characterized by the absorption bands of its key functional groups.

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2850 and ~2750 cm⁻¹: C-H stretches of the aldehyde.

-

~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid and aldehyde (may overlap).[6]

-

~1600, ~1475 cm⁻¹: C=C stretches of the aromatic ring.

-

~1250 cm⁻¹: C-F stretch.[7]

Synthesis of this compound: A Strategic Approach

A common and logical synthetic route to this compound involves the oxidation of a suitable precursor, such as 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid. A plausible and industrially scalable approach starts from 2-fluoro-4-bromotoluene.

Figure 1: A potential synthetic pathway to this compound.

Experimental Protocol: Oxidation of 3-Fluoro-4-methylbenzaldehyde

This protocol describes a general method for the oxidation of a substituted benzaldehyde to the corresponding benzoic acid using potassium permanganate under alkaline conditions.[1][2]

Materials:

-

3-Fluoro-4-methylbenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-methylbenzaldehyde (1 equivalent) in a minimal amount of ethanol.

-

Add a solution of sodium carbonate (1.2 equivalents) in distilled water.

-

Heat the mixture to reflux.

-

Slowly add a solution of potassium permanganate (1.5 equivalents) in distilled water portion-wise to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.

-

Continue refluxing for 1-2 hours after the final addition of permanganate, or until a spot test indicates the absence of the starting aldehyde.

-

Cool the reaction mixture to room temperature.

-

Add a saturated solution of sodium bisulfite to quench any excess potassium permanganate (the brown manganese dioxide precipitate will dissolve).

-

Filter the solution to remove any remaining manganese dioxide.

-

Carefully acidify the filtrate with concentrated sulfuric acid to a pH of approximately 2. A white precipitate of this compound should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold distilled water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules, most notably as a key building block for Poly(ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain tumors, particularly those with BRCA1/2 mutations.[10]

Role in the Synthesis of PARP Inhibitors

The structural motif of this compound is found in the core structure of several PARP inhibitors, including analogues of the approved drug Olaparib.[4][8] The carboxylic acid functionality allows for amide bond formation with piperazine derivatives, a common feature in many PARP inhibitors. The aldehyde group can be further elaborated or used in reductive amination reactions to introduce additional diversity.

Figure 2: General scheme for the utilization of this compound in PARP inhibitor synthesis.

A key intermediate in several patented syntheses of Olaparib is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, which shares the fluorinated benzoic acid scaffold.[8][11] The synthesis of analogues and radiolabeled tracers for PET imaging often utilizes fluorinated benzoic acids, highlighting the importance of this class of compounds in both therapeutic and diagnostic applications.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a strategically important and versatile building block in modern drug discovery. Its unique combination of functional groups, coupled with the beneficial effects of the fluorine substituent, makes it an invaluable intermediate for the synthesis of complex and potent bioactive molecules. Its role in the development of PARP inhibitors underscores its significance in the field of oncology. This guide provides a comprehensive resource for researchers and scientists, enabling the effective and safe utilization of this key chemical entity in their drug development endeavors.

References

- Scribd. (n.d.). To Prepare Benzoic Acid by Alkaline Oxidation of Benzaldehyde.

- IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.

- National Center for Biotechnology Information. (2022). A practical and scalable manufacturing process for the key intermediate of poly(ADP-ribose) polymerase inhibitor Olaparib. ACS Omega.

- ChemBK. (n.d.). 193290-80-1.

- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.

- National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.

- Google Patents. (n.d.). Processes for preparing olaparib.

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

- Google Patents. (n.d.). Processes for preparing olaparib.

- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.

- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.

- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

- Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.

- National Center for Biotechnology Information. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science.

- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands.

- LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (2019). 1H and 13 C NMR Chemical Shift Prediction Models.

- National Center for Biotechnology Information. (2020). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules.

- University of Wisconsin-Madison. (n.d.). 4 - Supporting Information.

- Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

- SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- National Center for Biotechnology Information. (2018). 4-Hydroxybenzoic acid-a versatile platform intermediate for value-added compounds. Applied Microbiology and Biotechnology.

- Open Access Journals. (n.d.). A Note on the Effective Production of Bioactive Molecules by an Edible Mushroom in a Batch Stirred Tank Bioreactor.

Sources

- 1. scribd.com [scribd.com]

- 2. research-advances.org [research-advances.org]

- 3. youtube.com [youtube.com]

- 4. Solid phase radiosynthesis of an olaparib derivative using 4-[18F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 10. globalscientificjournal.com [globalscientificjournal.com]

- 11. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-Fluoro-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-formylbenzoic acid, a trifunctional benzene derivative, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of the fluorine atom, in particular, can profoundly influence the molecule's physicochemical and biological properties, making it a valuable building block in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, offering insights for researchers and professionals in drug discovery and chemical synthesis.

Molecular Structure and Physicochemical Properties

This compound possesses a planar aromatic core with three key functional groups: a carboxyl group at position 1, a fluorine atom at position 3, and a formyl (aldehyde) group at position 4. This substitution pattern gives rise to a unique interplay of electronic and steric effects that define its chemical behavior.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 193290-80-1 | |

| Molecular Formula | C₈H₅FO₃ | |

| Molecular Weight | 168.12 g/mol | |

| Appearance | Solid | |

| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg |

The molecule's structure can be visualized as follows:

Caption: 2D structure of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the acidic proton of the carboxylic acid, as well as the aldehydic proton. The chemical shifts will be influenced by the electronic effects of the substituents. The fluorine atom will introduce additional complexity through H-F coupling.

-

Aromatic Protons: Three signals are expected in the aromatic region (typically 7.0-8.5 ppm). The proton ortho to the carboxyl group will likely appear at the most downfield position due to the strong electron-withdrawing nature of this group. The other two aromatic protons will show splitting patterns influenced by both proton-proton and proton-fluorine couplings.

-

Aldehydic Proton: A singlet or a doublet (due to coupling with the adjacent aromatic proton) is expected in the range of 9.5-10.5 ppm.

-

Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift, typically above 10 ppm, which is characteristic of carboxylic acid protons.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached functional groups and the fluorine atom.

-

Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and aldehyde groups will appear at the most downfield positions, typically in the range of 165-195 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of 110-170 ppm. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the vibrational modes of the functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1]

-

C=O Stretch (Carboxylic Acid and Aldehyde): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the aldehyde C=O stretch is usually found at a slightly higher wavenumber, around 1700-1715 cm⁻¹.[1]

-

C-F Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹ will be indicative of the C-F bond.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[2]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. The fragmentation pattern would likely involve the loss of characteristic neutral fragments.

-

Loss of -OH (M-17): A peak corresponding to the loss of a hydroxyl radical from the carboxylic acid group.[3]

-

Loss of -CHO (M-29): A peak resulting from the cleavage of the formyl group.[3]

-

Loss of -COOH (M-45): A significant peak due to the loss of the carboxyl group.[3]

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, leveraging established organic transformations. A plausible and efficient approach involves the functionalization of a readily available starting material like 2-fluoro-4-bromotoluene.

Proposed Synthetic Pathway

Sources

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 3-Fluoro-4-formylbenzoic Acid in Modern Drug Discovery

This compound is a key building block in medicinal chemistry, valued for its trifunctional nature. The presence of a carboxylic acid, an aldehyde, and a fluorine atom on a single aromatic scaffold provides a versatile platform for the synthesis of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, the carboxylic acid serves as a handle for amide bond formation and other derivatizations, and the aldehyde group is a precursor for a wide range of chemical transformations. These attributes make this compound a valuable intermediate in the development of novel therapeutics and other bioactive molecules. This guide provides a comprehensive overview of a robust and accessible synthetic pathway to this important compound, detailing the underlying chemical principles and providing actionable experimental protocols.

Strategic Overview of the Synthetic Pathway

The most direct and strategically sound approach to the synthesis of this compound involves a two-step sequence starting from the readily available 3-fluoro-4-methylbenzoic acid. This pathway is advantageous due to the commercial availability of the starting material and the relatively straightforward nature of the transformations involved.

The overall synthetic strategy is as follows:

-

Benzylic Bromination: The methyl group of 3-fluoro-4-methylbenzoic acid is selectively halogenated to yield 3-fluoro-4-(bromomethyl)benzoic acid. This step activates the benzylic position for subsequent nucleophilic substitution.

-

Sommelet Reaction: The resulting benzyl bromide is then converted to the desired aldehyde, this compound, via the Sommelet reaction. This classic transformation provides a reliable method for the introduction of a formyl group at the benzylic position.

This synthetic route is depicted in the following workflow diagram:

starting materials for 3-Fluoro-4-formylbenzoic acid synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Fluoro-4-formylbenzoic Acid

Abstract

This compound is a key building block in contemporary drug discovery and materials science, valued for its unique electronic properties and versatile reactivity. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the causal factors influencing reaction outcomes. We will explore established methodologies, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

The strategic incorporation of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound, possessing a fluorine atom, a directing carboxyl group, and a reactive aldehyde, serves as a versatile scaffold for the synthesis of a wide array of complex molecular architectures. Its application spans the development of novel pharmaceuticals, agrochemicals, and advanced polymers. The efficient and scalable synthesis of this intermediate is therefore a critical consideration for researchers in these fields.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route is often dictated by factors such as the commercial availability and cost of the precursors, the desired scale of the reaction, and the laboratory's capabilities. This guide will focus on the most prevalent and practical synthetic strategies.

A high-level overview of the synthetic pathways is presented below:

Caption: Primary synthetic routes to this compound.

Route 1: Selective Oxidation of 3-Fluoro-4-methylbenzoic Acid

This is arguably the most direct and widely employed route, leveraging the commercially available and relatively inexpensive starting material, 3-fluoro-4-methylbenzoic acid. The core of this strategy lies in the selective oxidation of the benzylic methyl group to an aldehyde, without over-oxidation to a carboxylic acid or modification of the existing carboxyl group.

Causality Behind Experimental Choices

The primary challenge in this transformation is achieving selective oxidation. The electron-withdrawing nature of both the fluorine and carboxylic acid groups deactivates the aromatic ring, making the benzylic C-H bonds stronger and more resistant to oxidation compared to electron-rich toluenes.[1] Therefore, reaction conditions must be carefully controlled.

Several oxidizing agents can be employed, each with its own set of advantages and disadvantages.

| Oxidizing Agent System | Typical Conditions | Advantages | Disadvantages |

| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile/Water, moderate temperature | High selectivity for aldehydes. | Stoichiometric amounts of cerium salts are required, leading to significant waste. |

| o-Iodoxybenzoic acid (IBX) | DMSO, moderate temperature | Mild and selective. | Can be explosive under certain conditions; relatively expensive. |

| Unspecific Peroxygenase (UPO) | Biocatalytic, aqueous media, H₂O₂ | Environmentally benign, high selectivity. | Requires specialized enzymes and conditions. |

| N-Bromosuccinimide (NBS) / Light | CCl₄, reflux, radical initiator | Readily available reagents. | Often leads to benzylic bromination, requiring a subsequent hydrolysis step. |

Detailed Experimental Protocol: IBX Oxidation

This protocol provides a reliable method for the selective oxidation of 3-fluoro-4-methylbenzoic acid using IBX.

Materials:

-

3-Fluoro-4-methylbenzoic acid

-

o-Iodoxybenzoic acid (IBX)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-fluoro-4-methylbenzoic acid (1 equivalent) in anhydrous DMSO (0.5 M), add IBX (1.5 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted starting material and the IBX byproduct) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure this compound.

Route 2: Electrophilic Formylation of 3-Fluorobenzoic Acid

This approach involves the direct introduction of a formyl group onto the 3-fluorobenzoic acid backbone. The primary challenge here is the deactivating nature of both the fluorine and carboxylic acid substituents, which makes electrophilic aromatic substitution difficult.

The Vilsmeier-Haack Reaction: A Viable Option?

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[2][3][4][5] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). While this reaction is generally less effective on electron-deficient rings, it can sometimes be driven to completion under harsher conditions.

The directing effects of the substituents on 3-fluorobenzoic acid are crucial. The carboxylic acid is a meta-director, while the fluorine is an ortho, para-director. This leads to a complex regiochemical outcome, with the desired 4-position being one of the potential sites for formylation.

Caption: Simplified workflow for the Vilsmeier-Haack formylation.

Considerations for Protocol Development

A successful Vilsmeier-Haack formylation of 3-fluorobenzoic acid would likely require:

-

Elevated Temperatures: To overcome the activation energy barrier of this challenging electrophilic substitution.

-

Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture.

-

Careful Stoichiometry: An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.

Due to the potential for low yields and the formation of multiple isomers, this route is generally considered less practical than the oxidation of 3-fluoro-4-methylbenzoic acid for large-scale synthesis.

Route 3: Functionalization of 3-Fluoro-4-methylbenzonitrile

3-Fluoro-4-methylbenzonitrile is another commercially available starting material that offers a viable, albeit multi-step, route to the target compound.[6][7]

Synthetic Strategy

The most logical pathway involves two key transformations:

-

Hydrolysis of the Nitrile: The nitrile group is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically with heating.

-

Oxidation of the Methyl Group: The methyl group is then oxidized to an aldehyde, as described in Route 1.

Alternatively, one could consider the reduction of the nitrile to an aldehyde, for instance, via a Stephen reduction (using SnCl₂/HCl) followed by hydrolysis.[8] However, this would then necessitate the selective oxidation of the resulting benzylic alcohol in the presence of the aldehyde, which could be challenging.

Caption: Two-step synthesis from 3-Fluoro-4-methylbenzonitrile.

Experimental Protocol: Nitrile Hydrolysis

Materials:

-

3-Fluoro-4-methylbenzonitrile

-

Sulfuric acid (concentrated)

-

Water

-

Sodium hydroxide solution

-

Hydrochloric acid (concentrated)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of 3-fluoro-4-methylbenzonitrile and water.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Adjust the pH of the solution with a sodium hydroxide solution to precipitate any impurities, then filter.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the 3-fluoro-4-methylbenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The resulting 3-fluoro-4-methylbenzoic acid can then be used in the oxidation step as described in Route 1.

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently achieved through the selective oxidation of the readily available starting material, 3-fluoro-4-methylbenzoic acid. While other routes exist, they often present challenges in terms of regioselectivity, reaction conditions, or the number of synthetic steps.

Future research in this area may focus on the development of more sustainable and catalytic oxidation methods, potentially utilizing transition metal catalysts with molecular oxygen or other green oxidants. Furthermore, advances in C-H activation and formylation chemistry could one day make the direct formylation of 3-fluorobenzoic acid a more competitive and attractive synthetic strategy.

References

- Careers360. (2024, September 12). benzonitrile into benzaldehyde.

- Filo. (2025, February 19). Formation of Banzaldehyde from Benzonitriles.

- Homework.Study.com. Give necessary reagents for the conversion below. Multiple steps will be necessary.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid.

- ResearchGate. (2025, August 7). Oxidative functionalization of benzylic C–H bonds by DDQ.

- Science of Synthesis. Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis.

- Wikipedia. Vilsmeier–Haack reaction.

- ACS Publications. Reduction potentials for substituted benzyl radicals: pKa values for the corresponding toluenes.

- ResearchGate. (2024, July 6). Selective Oxidations of Toluenes and Benzyl Alcohols by an Unspecific Peroxygenase (UPO).

- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- Wikipedia. Formylation.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. benzonitrile into benzaldehyde [learn.careers360.com]

An In-depth Technical Guide to 3-Fluoro-4-formylbenzoic Acid: Properties, Reactivity, and Applications

Introduction

3-Fluoro-4-formylbenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a fluorine substituent on a benzene ring. This unique combination of functional groups makes it a highly valuable and versatile building block in modern organic synthesis. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount. The presence of the aldehyde and carboxylic acid groups offers orthogonal reactivity, allowing for sequential and selective chemical modifications. The fluorine atom, a common bioisostere in drug design, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, explore its characteristic reactivity, outline a representative synthetic approach, and discuss its applications as a pivotal intermediate in the synthesis of complex target molecules.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and characterization. These properties are summarized in the table below.

Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅FO₃ | [2][3] |

| Molecular Weight | 168.12 g/mol | [2][3] |

| CAS Number | 193290-80-1 | [2][4] |

| Appearance | Solid | [2] |

| Boiling Point | 330.6 ± 27.0 °C (at 760 mmHg, predicted) | [2][3] |

| Density | 1.426 ± 0.06 g/cm³ (predicted) | [3] |

| Purity | ≥95% (typical) | [2] |

| Storage Conditions | 4°C, store under an inert atmosphere (e.g., Nitrogen) | [2] |

Spectroscopic Profile

While specific spectra are dependent on the acquisition conditions, the following provides an expert analysis of the expected spectroscopic signatures essential for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The acidic proton of the carboxylic acid group will appear as a broad singlet significantly downfield, typically >10 ppm. The aldehyde proton will be a sharp singlet between 9.5 and 10.5 ppm. The three aromatic protons will appear in the 7.5-8.5 ppm region, exhibiting complex splitting patterns (doublets and triplets of doublets) due to coupling with each other and with the fluorine atom (³J-HH, ⁴J-HH, ³J-HF, and ⁴J-HF).

-

¹³C NMR: The carbon spectrum will show distinct signals for the two carbonyl carbons: the aldehyde carbon around 190-195 ppm and the carboxylic acid carbon around 165-170 ppm. The aromatic carbons will resonate between 115-165 ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J-CF, typically >240 Hz), and other aromatic carbons will exhibit smaller two- and three-bond C-F couplings, which are invaluable for unambiguous signal assignment.

-

IR Spectroscopy: The infrared spectrum will be dominated by strong carbonyl (C=O) stretching absorptions. The carboxylic acid C=O stretch typically appears as a broad band around 1700-1725 cm⁻¹, while the aldehyde C=O stretch is found at a slightly higher frequency, around 1700-1710 cm⁻¹. The broad O-H stretch of the carboxylic acid dimer will be visible from 2500-3300 cm⁻¹. A C-F stretching vibration can be expected in the 1100-1300 cm⁻¹ region.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The electron-withdrawing nature of the fluorine, aldehyde, and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions. The primary reactivity, however, is centered on the aldehyde and carboxyl moieties.

Key Reaction Pathways

The orthogonal nature of the aldehyde and carboxylic acid groups allows for selective transformations, making it an ideal scaffold for building molecular complexity.

-

Reactions of the Aldehyde Group: The formyl group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, yielding 3-fluoro-terephthalic acid.

-

Reduction: Selective reduction to a primary alcohol (hydroxymethyl group) is achievable using mild reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: A powerful method for forming secondary or tertiary amines by reacting with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).

-

Wittig Reaction: Forms alkenes upon reaction with phosphorus ylides.

-

Condensation Reactions: Reacts with amines to form imines or with alcohols to form acetals, which can serve as protecting groups.[5]

-

-

Reactions of the Carboxylic Acid Group: The carboxyl group is primarily used for the formation of stable amide and ester linkages.

-

Esterification: Can be converted to its corresponding ester (e.g., methyl ester) under standard conditions (e.g., methanol with a catalytic amount of acid).[6]

-

Amide Coupling: Forms amides upon reaction with amines, a cornerstone reaction in drug discovery. This transformation requires activation of the carboxylic acid, typically with coupling reagents like HATU, HOBt/EDC, or conversion to an acyl chloride.

-

Reduction: Can be reduced to a primary alcohol, though this requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) compared to the aldehyde.

-

The diagram below illustrates the principal reaction pathways available for this versatile molecule.

Caption: Key synthetic transformations of this compound.

Synthesis

While multiple synthetic routes can be envisioned, a common strategy to produce this compound involves the selective oxidation of a suitable precursor, such as 3-fluoro-4-methylbenzoic acid or its ester derivative. The benzylic methyl group can be oxidized to an aldehyde under controlled conditions.

A plausible workflow for its preparation is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its utility is demonstrated in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The fluorinated benzoic acid motif is present in numerous drugs. This building block allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities via the aldehyde and carboxyl groups. Fluorine-containing compounds are prominent in modern pharmaceuticals.[1][7] The selective reactivity of this intermediate is invaluable for constructing complex heterocyclic systems common in drug candidates.

-

Agrochemicals: Similar to pharmaceuticals, the precise placement of functional groups is key to developing new pesticides and herbicides with improved efficacy and safety profiles.

-

Advanced Materials: Bifunctional linkers like this are used in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[8] These materials have applications in gas storage, catalysis, and separation technologies. The aldehyde group can participate in dynamic covalent chemistry to form robust, porous structures.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care, following established safety protocols.

-

GHS Classification: The compound is classified as hazardous.[2]

-

Hazard Statements:

-

Precautionary Measures:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[2]

-

Response: If inhaled, remove person to fresh air. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor if you feel unwell.[2]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[9]

Experimental Protocols

The following protocols are provided as illustrative examples of how this compound can be utilized in common synthetic transformations.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes the formation of an amide bond with a generic primary amine.

-

Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 eq). Stir the mixture at room temperature for 20-30 minutes.

-

Amine Addition: Add the desired primary amine (1.1 eq) followed by a tertiary amine base such as Diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Protocol 2: Reductive Amination

This protocol details the synthesis of a secondary amine.

-

Imine Formation: Dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. Add a small amount of acetic acid (catalytic) to facilitate imine formation. Stir at room temperature for 1-2 hours.

-

Reduction: To the solution containing the presumed imine intermediate, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Caution: Gas evolution may occur.

-

Reaction: Let the reaction stir at room temperature for 6-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography to afford the target secondary amine.

References

- 3,5-Difluoro-4-formylbenzoic acid | C8H4F2O3 | CID 45073629. PubChem. [Link]

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Halides. Angew. Chem. Int. Ed., 2018, 57, 7205. [Link]

- 3-Fluorobenzoic acid SAFETY D

- Supporting Information for A General and Mild Method for the Formylation of Aryl- and Vinylsilanes. Org. Lett., 2014, 16, 390-393. [Link]

- Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. [Link]

- 3-Fluoro-4-hydroxybenzoic acid, 1.

- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

- Supplementary Information. The Royal Society of Chemistry. [Link]

- Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342. PubChem. [Link]

- Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

- 3-Fluoro-4-methylbenzoic acid.

- Benzoic acid, 4-formyl-. NIST WebBook. [Link]

- CID 159698367 | C16H12O6. PubChem. [Link]

- 4-Formylbenzoic acid. SpectraBase. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 193290-80-1 [sigmaaldrich.com]

- 3. This compound CAS#: 193290-80-1 [m.chemicalbook.com]

- 4. This compound | 193290-80-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 3-Fluoro-4-formylbenzoic Acid

Abstract

3-Fluoro-4-formylbenzoic acid (C₈H₅FO₃, MW: 168.12 g/mol ) is a key substituted aromatic carboxylic acid utilized as a versatile building block in medicinal chemistry and materials science.[1][2] Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluorine substituent on an aromatic ring, necessitates rigorous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of this compound. We present detailed, field-tested protocols, interpretative guidance, and expected spectral data to support researchers, chemists, and quality control professionals in their analytical workflows.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is fundamental to interpreting its spectral output. The fluorine, formyl (aldehyde), and carboxylic acid groups each impart distinct electronic effects that are directly observable through spectroscopic methods.

| Property | Value | Source |

| Molecular Formula | C₈H₅FO₃ | [1] |

| Molecular Weight | 168.12 | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg | [1] |

| Purity (Typical) | ≥95% | [1] |

Below is a diagram illustrating the atomic arrangement and numbering convention used for spectral assignments in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) environments.

Expertise in Action: Experimental Protocol

The choice of solvent is a critical first step. While CDCl₃ is common, its residual acidity can sometimes broaden or obscure the carboxylic acid proton signal through exchange.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent as it reliably allows for the observation of the acidic proton and solubilizes the compound well.

Protocol for NMR Sample Preparation:

-

Material Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief, gentle warming may be applied if necessary.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H NMR) is standard practice.[4]

-

Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum will display signals for the three aromatic protons, the aldehyde proton, and the carboxylic acid proton. The electron-withdrawing nature of the aldehyde, carboxylic acid, and fluorine atom will shift the aromatic protons downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | ~13.5 (very broad) | s (singlet) | N/A | 1H |

| -CHO | ~10.1 | s (singlet) | N/A | 1H |

| H-2 | ~8.2 | d (doublet) | ~8.0 | 1H |

| H-5 | ~8.0 | dd (doublet of doublets) | J(H-H) ≈ 8.0, J(H-F) ≈ 5.0 | 1H |

| H-6 | ~7.9 | t (triplet) | ~8.0 | 1H |

Interpretative Insights:

-

Carboxylic Acid Proton (-COOH): This proton appears as a very broad singlet far downfield (~10-13 ppm), a characteristic feature of carboxylic acids which often form hydrogen-bonded dimers.[5][6] Its presence is a key confirmation of the functional group.

-

Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded and appears as a sharp singlet around 10.1 ppm.[7]

-

Aromatic Protons: The signals for the aromatic protons are complex due to both H-H and H-F coupling. The relative positions are governed by the electronic effects of the three substituents. The proton at the C-2 position is typically the most downfield due to its proximity to the strongly withdrawing carboxylic acid group.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon atoms and insight into their electronic environment. A key feature will be the observation of C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| -C OOH | ~166 | ~3-5 (³JCF) |

| -C HO | ~191 | ~4-6 (³JCF) |

| C-1 | ~135 | ~2-4 (²JCF) |

| C-2 | ~133 | ~6-8 (³JCF) |

| C-3 | ~163 (d) | ~250 (¹JCF) |

| C-4 | ~138 (d) | ~20-25 (²JCF) |

| C-5 | ~130 | ~3-5 (³JCF) |

| C-6 | ~118 (d) | ~20-25 (²JCF) |

Interpretative Insights:

-

Carbonyl Carbons: The aldehyde (~191 ppm) and carboxylic acid (~166 ppm) carbons are the most downfield signals.

-

Direct C-F Coupling (¹JCF): The carbon directly attached to the fluorine (C-3) will exhibit a very large coupling constant (¹JCF ≈ 250 Hz), appearing as a distinct doublet. This is a definitive indicator of the C-F bond.[8]

-

Longer-Range C-F Coupling: Carbons that are two (²JCF) or three (³JCF) bonds away from the fluorine will also show smaller doublet splittings, further confirming the substitution pattern.

¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that provides a simple spectrum for this molecule, as there is only one fluorine atom.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C3-F | -110 to -115 | Multiplet |

Interpretative Insights:

-

The chemical shift for an aromatic fluorine is typically found in the range of -100 to -130 ppm relative to CFCl₃.[9][10] The exact position is influenced by the other substituents on the ring.

-

The signal will appear as a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-5).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and lack of sample preparation.[11][12]

Expertise in Action: Experimental Protocol (ATR-FTIR)

Protocol for ATR-FTIR Analysis:

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean.[11] Run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[13]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[11]

IR Spectral Data and Interpretation

The IR spectrum is dominated by strong absorptions from the carbonyl and hydroxyl groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |

| ~1700 (strong, sharp) | C=O stretch | Aldehyde |

| ~1680 (strong, sharp) | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~1250 | C-F stretch | Aryl-Fluoride |

Interpretative Insights:

-

O-H Stretch: The most prominent feature is the extremely broad absorption band from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5][14]

-

C=O Stretches: Two distinct, strong carbonyl peaks are expected. The aldehyde C=O typically appears at a slightly higher wavenumber (~1700 cm⁻¹) than the conjugated carboxylic acid C=O (~1680 cm⁻¹).[14] The presence of both is a strong confirmation of the structure.

-

C-F Stretch: The C-F bond gives rise to a strong absorption in the fingerprint region, typically around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the intact molecular ion with minimal fragmentation.[15][16]

Expertise in Action: Experimental Protocol (ESI-MS)

Protocol for ESI-MS Analysis:

-

Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Mode: The analysis can be run in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Parameter Optimization: The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized to achieve a stable signal and maximize the intensity of the ion of interest.[17]

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).

MS Spectral Data and Interpretation

| Ion | Predicted m/z | Interpretation |

| [M-H]⁻ | 167.02 | Molecular ion (deprotonated) |

| [M+H]⁺ | 169.03 | Molecular ion (protonated) |

| [M-CHO]⁻ | 139.02 | Loss of the formyl group |

| [M-COOH]⁻ | 123.03 | Loss of the carboxylic acid group |

Interpretative Insights:

-

Molecular Ion: The primary goal is to observe the molecular ion. For a molecular formula of C₈H₅FO₃, the exact mass is 168.0219. In negative mode ESI-MS, the base peak will likely be the deprotonated molecule [M-H]⁻ at m/z 167.02.

-

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common losses include the formyl group (-29 Da) or the carboxyl group (-45 Da), which can help confirm the presence of these functionalities.[18]

Sources

- 1. This compound | 193290-80-1 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. quora.com [quora.com]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 7. 4-Formylbenzoic acid(619-66-9) 1H NMR [m.chemicalbook.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. colorado.edu [colorado.edu]

- 11. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 13. m.youtube.com [m.youtube.com]

- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzoic acid, 4-formyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-formylbenzoic Acid in Organic Solvents

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive understanding of the solubility characteristics of 3-Fluoro-4-formylbenzoic acid. By integrating theoretical principles with practical experimental guidance, this document serves as a foundational resource for the effective use of this compound in various scientific applications.

Introduction: The Significance of Solubility in a Multifunctional Molecule

This compound is a unique bifunctional organic compound, incorporating a carboxylic acid group, a formyl (aldehyde) group, and a fluorine atom on a benzene ring. This distinct combination of functional groups dictates its chemical reactivity and, crucially, its solubility profile. Understanding the solubility of this compound in different organic solvents is paramount for a wide range of applications, including pharmaceutical synthesis, materials science, and agrochemical development.[1][2][3] The ability to dissolve a compound in a suitable solvent is a critical first step in reaction chemistry, purification, and formulation.

The solubility of an organic compound is governed by the principle of "like dissolves like," which highlights the importance of matching the polarity of the solute and the solvent.[4][5] The presence of both a polar carboxylic acid group and a moderately polar aldehyde group, in addition to the influence of the electronegative fluorine atom, suggests a nuanced solubility behavior for this compound across a spectrum of organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₅FO₃ | [6] |

| Molecular Weight | 168.12 g/mol | [6] |

| Physical Form | Solid | [6] |

| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg | [6] |

| Storage Temperature | 4°C, under nitrogen | [6] |

These properties, particularly its solid-state at room temperature, necessitate the selection of appropriate solvents for its use in solution-phase applications.

Theoretical Framework for Solubility Prediction

The solubility of this compound in organic solvents can be predicted by analyzing the contributions of its functional groups to its overall polarity and hydrogen bonding capabilities.

-

Carboxylic Acid Group (-COOH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. This feature generally confers solubility in polar protic solvents.

-

Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor.

-

Fluorine Atom (-F): As a highly electronegative atom, fluorine can increase the polarity of the C-F bond and influence the acidity of the carboxylic acid.

-

Benzene Ring: The aromatic ring is nonpolar and will contribute to solubility in solvents with some nonpolar character.

Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The carboxylic acid and formyl groups can form strong hydrogen bonds with these solvents. The high polarity of the solvents effectively solvates the polar functional groups. |

| Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)) | Moderate to High | These solvents are highly polar and can interact with the polar functional groups of the solute through dipole-dipole interactions. The absence of a labile proton in the solvent prevents deprotonation of the carboxylic acid. |

| Less Polar Solvents (e.g., Dichloromethane, Tetrahydrofuran (THF)) | Low to Moderate | These solvents have intermediate polarity and may partially dissolve the compound. Solubility will depend on a balance between the polar functional groups and the nonpolar benzene ring. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Very Low / Insoluble | The significant difference in polarity between the highly polar solute and the nonpolar solvent prevents effective solvation.[7] |

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is crucial.

Experimental Determination of Solubility: A Standardized Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid solvent.[7] This protocol provides a step-by-step guide for researchers to obtain accurate and reproducible solubility data for this compound.

Materials and Equipment:

-

This compound (solid)

-

A range of organic solvents of known purity

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. This compound | 193290-80-1 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

reactivity of the aldehyde group in 3-Fluoro-4-formylbenzoic acid

An In-depth Technical Guide to the Aldehyde Reactivity of 3-Fluoro-4-formylbenzoic Acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chemical (FFBA). Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the fundamental electronic principles governing FFBA's reactivity and offers practical insights into its application in chemical synthesis. We will dissect the influence of its unique substituent pattern and provide validated protocols for its key transformations.

Core Principles: Understanding the Electronic Landscape of FFBA

The reactivity of an aromatic aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In this compound, this electrophilicity is significantly enhanced by the synergistic electron-withdrawing effects of the substituents on the benzene ring.

The molecular structure features a formyl group (-CHO) and a carboxylic acid group (-COOH) in a para relationship, with a fluorine atom (-F) meta to the carboxylic acid and ortho to the formyl group. Both the fluorine and the carboxylic acid are electron-withdrawing groups (EWGs), which pull electron density away from the aromatic ring and, consequently, from the aldehyde's carbonyl carbon.[1] This depletion of electron density makes the carbonyl carbon more electropositive (δ+) and thus more susceptible to attack by nucleophiles.[2][3]

Key Electronic Influences:

-

Inductive Effect (-I): Both the fluorine atom and the carboxylic acid group exert a strong inductive withdrawing effect due to their high electronegativity. This effect is transmitted through the sigma bonds of the ring, increasing the partial positive charge on the aldehyde's carbon.

-